molecular formula C5H8N2S B1313272 (S)-1-(Thiazol-2-YL)ethanamine CAS No. 623143-42-0

(S)-1-(Thiazol-2-YL)ethanamine

Cat. No. B1313272
CAS RN: 623143-42-0
M. Wt: 128.2 g/mol
InChI Key: DUOLTCNKKZZNIC-BYPYZUCNSA-N
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Description

Molecular Structure Analysis

The IUPAC name of the compound is "(S)-1-(1H-1lambda3-thiazol-2-yl)ethan-1-amine" . The InChI code is "1S/C5H9N2S/c1-4(6)5-7-2-3-8-5/h2-4,8H,6H2,1H3/t4-/m0/s1" .


Physical And Chemical Properties Analysis

“(S)-1-(Thiazol-2-YL)ethanamine” is a solid at room temperature . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis of N-(Thiazol-2-yl)piperidine-2,6-dione Derivatives

A series of compounds have been prepared from glutaric acid and various 2-amino thiazoles using a simple yet efficient synthetic method. These derivatives were synthesized and characterized using multiple physicochemical techniques and X-ray crystallography .

Copper-Catalyzed Synthesis of Thiazol-2-yl Ethers

A novel copper-catalyzed annulation of oxime acetates and xanthates has been developed for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity. This method is suitable for various oxime acetates derived from aryl ketones, alkyl ketones, or natural product cores .

Regioselective C–H Chalcogenation of Thiazoles

Thiazoles and benzothiazoles undergo regioselective C2–H chalcogenation. This process involves the functionalization of thiazole C2 with phosphines to produce phosphonium salts, which then react with S- and Se-centered nucleophiles to give products of C2–H chalcogenation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLTCNKKZZNIC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292651
Record name (αS)-α-Methyl-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Thiazol-2-YL)ethanamine

CAS RN

623143-42-0
Record name (αS)-α-Methyl-2-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623143-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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